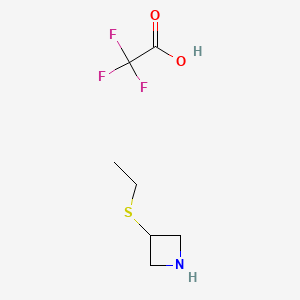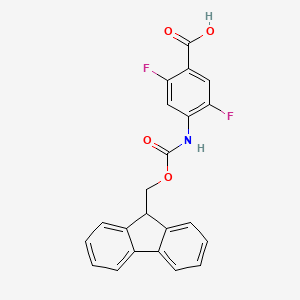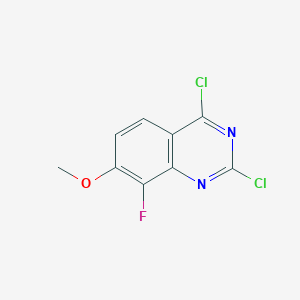
3-(Ethylsulfanyl)azetidine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH, widely used in organic synthesis and as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the ethylsulfanyl group. One common method is the cyclization of suitable precursors under basic or acidic conditions. For example, the reaction of 1,3-dihalopropanes with primary amines can yield azetidines .
Industrial Production Methods
Industrial production of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Primary amines, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized azetidines
Scientific Research Applications
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of azetidine allows it to act as a reactive intermediate in various biochemical pathways. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is unique due to the presence of both the ethylsulfanyl group and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2803856-92-8 |
|---|---|
Molecular Formula |
C7H12F3NO2S |
Molecular Weight |
231.24 g/mol |
IUPAC Name |
3-ethylsulfanylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NS.C2HF3O2/c1-2-7-5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
InChI Key |
CBQQHACTAHKMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)




![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)


![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)

![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)

